

paragenesis of olivine in terrestrial and lunar basalts

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An In-depth Technical Guide on the Paragenesis of **Olivine** in Terrestrial and Lunar Basalts

Introduction

Olivine, a magnesium iron silicate ($(\text{Mg,Fe})_2\text{SiO}_4$), is a fundamental rock-forming mineral and a primary liquidus phase in the crystallization of mafic and ultramafic magmas. Its paragenesis—the sequence and association in which it crystallizes with other minerals—provides a critical window into the evolution of magmatic systems. As one of the earliest minerals to form, **olivine**'s composition, morphology, and relationship with co-precipitating phases record the intensive parameters of magma genesis, differentiation, and ascent.^{[1][2][3]} This technical guide offers a comparative analysis of **olivine** paragenesis in two distinct planetary environments: Earth and the Moon.

The study of **olivine** in terrestrial basalts, such as those from Hawaii, has been crucial for understanding processes like fractional crystallization, magma mixing, and mantle dynamics.^[4] ^[5] On the Moon, **olivine** is a major constituent of mare basalts and its study provides insights into the formation of the lunar magma ocean, the composition of the lunar mantle, and the redox conditions of lunar volcanism.^{[6][7][8]} By examining the differences and similarities between **olivine** from these two bodies, researchers can better constrain the unique petrogenetic pathways that have shaped their respective crusts and mantles. This guide is intended for researchers and scientists, providing quantitative data, detailed experimental methodologies, and visual representations of the core concepts governing **olivine** paragenesis.

The Crystallization of Olivine in Basaltic Magmas

The formation of **olivine** is a cornerstone of igneous petrology, governed by the principles of magma cooling and chemical differentiation.

Fractional Crystallization and Bowen's Reaction Series

In most basaltic magmas, **olivine** is the first silicate mineral to crystallize, a principle outlined by Bowen's reaction series.^[9] As a mafic magma cools, typically between 1200°C and 1300°C, iron and magnesium combine with silica to form **olivine** crystals.^[9] This process, known as fractional crystallization, involves the separation of these early-formed crystals from the residual melt.^[3] Because **olivine** is denser (approx. 3.2 g/cm³) than most basaltic magmas (approx. 3.1 g/cm³), the crystals tend to settle and accumulate at the bottom of the magma chamber, forming cumulate layers.^{[3][10]} This separation depletes the remaining magma in magnesium and iron, causing the residual melt to become progressively more enriched in silica and other incompatible elements, thus driving the magma's composition towards andesite or even rhyolite.^[3]

Factors Influencing Olivine Crystallization

The specific characteristics of **olivine** crystals are dictated by several factors during magma evolution:

- **Temperature and Cooling Rate:** The rate at which magma cools profoundly impacts **olivine** morphology. Slow cooling allows for the development of large, well-formed (euhedral) crystals. In contrast, rapid cooling, often associated with volcanic eruptions, leads to the formation of skeletal or dendritic (tree-like) crystals as the crystal attempts to grow quickly under conditions of high undercooling.^{[1][5]} Controlled cooling rate experiments show systematic changes in crystal morphology and the temperature at which phases appear.^{[11][12]}
- **Magma Composition:** The bulk composition of the magma, particularly its MgO content, determines the composition of the crystallizing **olivine**.^[1] Magmas with higher MgO will crystallize more magnesium-rich **olivine** (Forsterite, Fo).
- **Oxygen Fugacity (fO₂):** The oxygen fugacity, or the partial pressure of oxygen, is a critical environmental parameter. It influences the valence state of various elements, which in turn

affects their partitioning between the **olivine** crystal and the melt.[7][13] This is a key distinguishing factor between terrestrial and lunar systems, with lunar basalts forming under much more reducing (lower fO_2) conditions.[13][14]

Paragenesis of Olivine in Terrestrial Basalts

In terrestrial settings, **olivine** is a characteristic primary phase in ultramafic to intermediate magmas, particularly in ocean island basalts and mid-ocean ridge basalts (MORB).[1][15]

Mineral Assemblages and Composition

The typical paragenetic sequence in terrestrial basalts begins with the crystallization of **olivine**, often accompanied or followed by chromium spinel.[9] As the magma continues to cool and evolve, pyroxene (typically augite and pigeonite) and plagioclase feldspar join the assemblage.[3][9]

Terrestrial **olivine** exhibits a wide range of compositions, measured by the molar percentage of the forsterite end-member ($Fo = Mg_2SiO_4$). **Olivine** in primitive basalts is highly magnesian (e.g., $Fo_{85.5}$ in Kīlauea basalts), reflecting equilibrium with a mantle-derived magma.[1] Trace element compositions, particularly of first-row transition elements like Nickel (Ni), Cobalt (Co), and Chromium (Cr), are valuable petrogenetic indicators.[16][17]

Quantitative Data: Terrestrial Olivine Composition

The following table summarizes typical compositional data for **olivine** in terrestrial basalts. Note that partition coefficients (D) represent the ratio of the concentration of an element in the **olivine** crystal to its concentration in the melt.

| Element/Parameter | Typical Range/Value | Source(s) |
|-------------------------|---|-----------|
| Forsterite Content (Fo) | Fo ₇₀ - Fo ₉₀ | [1][4] |
| Nickel (Ni) | 1000 - 3000 ppm | [16] |
| Manganese (Mn) | 1000 - 2500 ppm | [16] |
| D_V (Olivine/Melt) | 0.003 - 0.21 | [14] |
| D_Cr (Olivine/Melt) | ~0.2 - 1.2 (factor of ~2 higher than lunar) | [6][14] |

Paragenesis of Olivine in Lunar Basalts

Lunar mare basalts, the dark plains visible on the Moon's surface, are the products of ancient volcanic activity. **Olivine** is a common and important mineral in these rocks, providing clues to the Moon's unique geological history.[6][18]

Mineral Assemblages and Composition

The paragenetic sequence in lunar basalts is broadly similar to terrestrial ones but with key differences. In low-Ti basalts, the sequence is typically **olivine** ± Cr-spinel, followed by pyroxene, then plagioclase, and finally ilmenite (FeTiO₃).[11] In high-Ti basalts, ilmenite may crystallize earlier. The crystallization order of plagioclase and ilmenite can be reversed depending on the cooling rate.[11][12] The presence of native iron (Fe⁰) spherules within **olivine** is evidence of the highly reducing conditions under which these magmas crystallized. [11]

The composition of lunar **olivine** is distinct from its terrestrial counterpart, primarily due to the vastly different oxygen fugacity. Lunar basalts formed at fO₂ levels near or below the iron-wüstite (IW) buffer, roughly 5 log units lower than terrestrial MORB.[13] This has a profound effect on trace element partitioning. For example, the partition coefficient for Vanadium (V) is significantly higher in lunar **olivine** because the more reduced V²⁺ and V³⁺ ions substitute more readily into the **olivine** crystal structure than the V⁴⁺ and V⁵⁺ common in terrestrial magmas.[13][14] Conversely, the partitioning of Cr is surprisingly lower in lunar **olivine**, a phenomenon attributed to compositional effects rather than fO₂. [6][13][14]

Quantitative Data: Lunar Olivine Composition

The table below summarizes compositional data for **olivine** in various lunar basalts returned by the Apollo missions.

| Element/Parameter | Typical Range/Value | Source(s) |
|-------------------------|-------------------------------------|---|
| Forsterite Content (Fo) | Fo ₃₈ - Fo ₇₈ | [11] [19] |
| Nickel (Ni) | Depleted relative to terrestrial | [17] |
| Titanium (Ti) | Enriched relative to terrestrial | [17] |
| D_V (Olivine/Melt) | 0.17 - 0.74 | [14] |
| D_Cr (Olivine/Melt) | 0.11 - 0.62 | [6] [14] |

Comparative Summary

| Feature | Terrestrial Basalts | Lunar Basalts |
|------------------------------------|--|---|
| Oxygen Fugacity (fO ₂) | Relatively high (near QFM buffer) | Extremely low (near or below IW buffer) [13] |
| Typical Assemblage | Olivine, Pyroxene, Plagioclase | Olivine, Pyroxene, Plagioclase, Ilmenite, Cr-Spinel [11] [18] |
| Associated Opaque | Magnetite, Ilmenite | Ilmenite, Troilite, Native Iron [11] [20] |
| Olivine Fo Content | Generally higher (Fo ₇₀₋₉₀) in primitive basalts [1] | Generally lower and more iron-rich (Fo ₃₈₋₇₈) [11] [19] |
| Vanadium (V) Partitioning | Low (D_V = 0.003 - 0.21) [14] | High (D_V = 0.17 - 0.74) [14] |
| Chromium (Cr) Partitioning | Higher (D_Cr is ~2x lunar) [6] [14] | Lower (D_Cr = 0.11 - 0.62) [6] [14] |
| Ni & Co Signatures | Reflects terrestrial mantle source | Reflects Ni-depleted lunar source regions [17] |

Experimental Protocols

Understanding **olivine** paragenesis relies heavily on experimental petrology, which simulates magmatic conditions in the laboratory.

Starting Materials

Experiments typically begin with either finely ground natural basalt (e.g., Kīlauea pyroclasts) or synthetic powders mixed from oxides and carbonates to match a desired bulk composition.^[1] For studies on lunar basalts, synthetic analogues are often created based on the chemical analyses of returned Apollo samples, such as the **olivine**-normative basalt 15555.^[18]

Experimental Apparatus and Procedures

- **One-Atmosphere Gas-Mixing Furnaces:** These furnaces are used for low-pressure crystallization experiments. They allow for precise control of temperature and oxygen fugacity by mixing gases like CO₂ and H₂. This is crucial for replicating the redox conditions of terrestrial and lunar magmas.^[15]
- **Piston-Cylinder Apparatus:** For experiments investigating the effects of pressure on crystallization (simulating deeper magma chambers), a piston-cylinder apparatus is used.^[11]
- **Equilibrium Experiments:** The sample is held at a constant temperature and pressure until it reaches chemical equilibrium. This helps to determine the precise liquidus temperature and the sequence of mineral crystallization.^[11]
- **Dynamic Crystallization Experiments:** These involve controlled cooling of the sample at linear rates (e.g., 0.5°C to 2000°C per hour).^{[11][12]} This method is used to study how cooling rates affect crystal textures, morphologies, and mineral chemistry, providing a direct link between experimental products and natural rock textures.^{[1][11]}

Analytical Techniques

Post-experiment, the run products (glass and crystals) are analyzed to determine their composition.

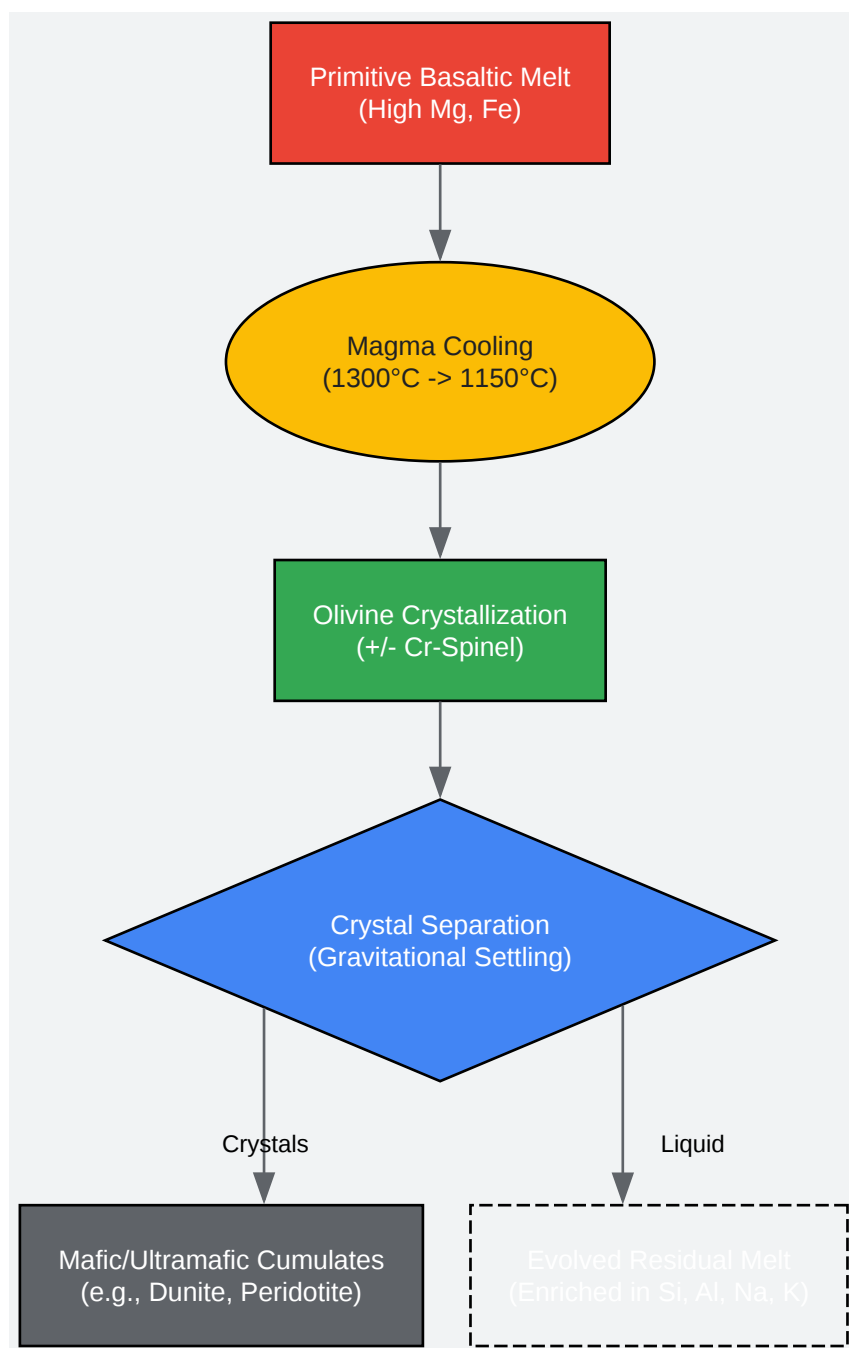
- **Electron Probe Microanalyzer (EPMA):** This is the standard technique for determining the major and minor element composition (Si, Mg, Fe, Ca, Al, etc.) of **olivine** and the

surrounding glass (representing the melt).[1][21] An electron beam is focused on the sample, and the resulting X-ray emissions are analyzed to quantify elemental concentrations.[21]

- Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This technique is used for in-situ analysis of trace element concentrations (e.g., V, Cr, Ni, Co, REE) at the parts-per-million (ppm) level. A laser ablates a microscopic spot on the sample, and the vaporized material is analyzed by a mass spectrometer.[22][23]

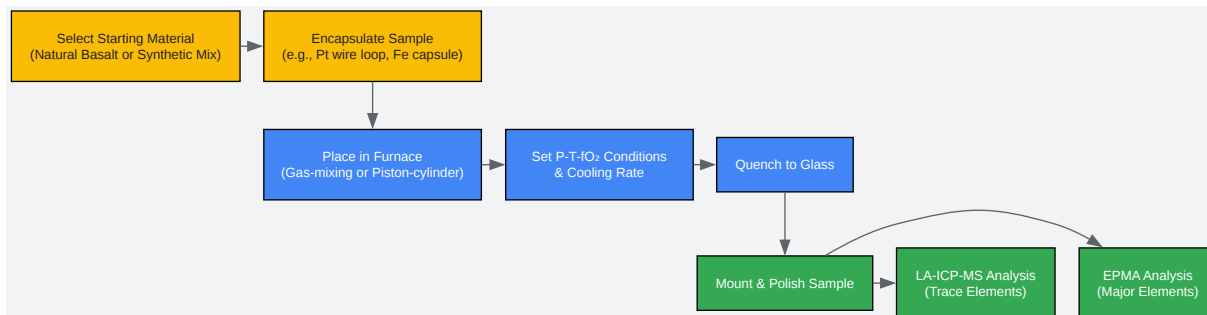
Visualizations

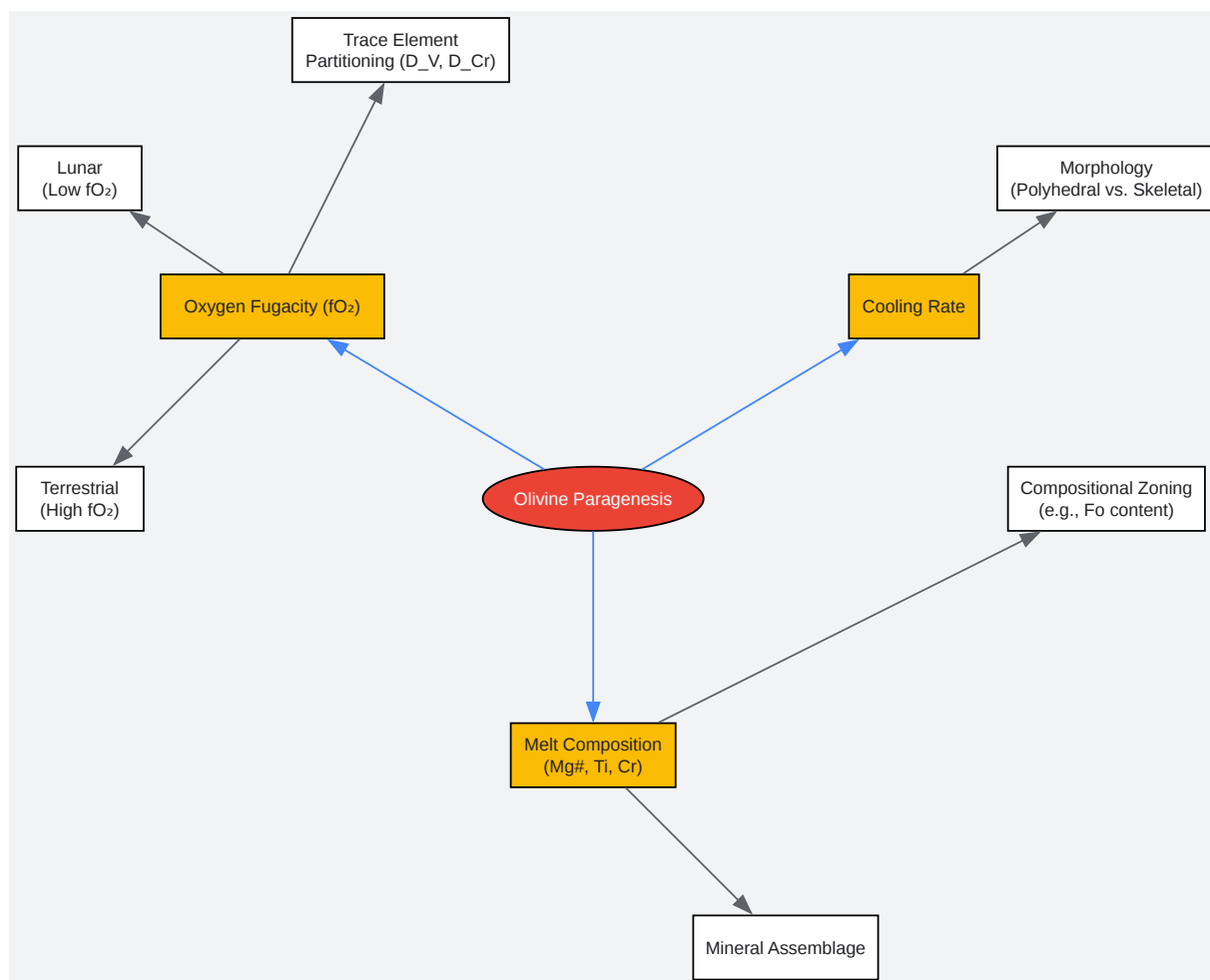
Logical Relationships and Workflows



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Caption: A simplified workflow of fractional crystallization in a basaltic magma.





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